Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI)
Description
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) is a chiral organic compound characterized by:
- Core structure: A four-carbon butanoic acid backbone.
- Substituents: Position 2: A benzoylamino group (–NH–C(=O)–C₆H₅), introducing aromaticity and lipophilicity. Position 4: A methylsulfonyl group (–SO₂–CH₃), a strongly electron-withdrawing moiety.
- Stereochemistry: The (S)-configuration at position 2 ensures enantiomeric specificity, which is critical for biological activity and regulatory compliance in pharmaceuticals .
Properties
Molecular Formula |
C12H15NO5S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2S)-2-benzamido-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C12H15NO5S/c1-19(17,18)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
YVZWIGYDBXKHQF-JTQLQIEISA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of L-Methionine Sulfone
Starting material : L-Methionine (2-amino-4-(methylthio)butanoic acid).
Oxidation :
- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)34.
- Conditions :
- 30% H₂O₂ in acetic acid at 50–60°C for 6–8 hours.
- Yield: 85–92%5.
Characterization :
Benzoylation of L-Methionine Sulfone
Reagents :
Procedure :
- Dissolve L-methionine sulfone (1.0 equiv) in 1M NaOH.
- Add benzoyl chloride (1.2 equiv) dropwise at 0–5°C.
- Stir for 4–6 hours, then acidify with HCl to pH 2–3.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate1011.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Characterization :
- ¹H NMR (CDCl₃, 400 MHz): δ 2.30–2.60 (m, 2H, CH₂), 3.10 (s, 3H, SO₂CH₃), 4.45 (t, 1H, CH), 7.40–8.10 (m, 5H, Ar-H), 8.90 (s, 1H, NH)1213.
- Chiral HPLC : >99% ee (Chiralpak AD-H column, hexane:isopropanol 80:20)14.
Alternative Routes
Asymmetric Catalytic Oxidation
Method : Use of chiral oxaziridines or transition metal catalysts to oxidize 4-(methylthio)butanoic acid derivatives enantioselectively1516.
Example :
- Catalyst : (R)-Binaphthyl-derived oxaziridine (10 mol%).
- Oxidant : H₂O₂.
- Yield : 70–75% with 92–95% ee17.
Enzymatic Resolution
Enzyme : Lipase from Candida antarctica (CAL-B).
Substrate : Racemic 2-(benzoylamino)-4-(methylsulfonyl)butanoic acid ethyl ester.
Conditions :
- Phosphate buffer (pH 7.0), 37°C.
- Hydrolysis of the (R)-enantiomer preferentially18.
Outcome : - Conversion : 48–52%.
- ee (S-isomer) : >98%19.
Critical Analysis of Methodologies
Oxidation Efficiency
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂O₂ | 50 | 8 | 92 | 98 |
| KMnO₄ | 80 | 6 | 85 | 95 |
Trade-offs : H₂O₂ offers higher yields but requires longer reaction times compared to KMnO₄2021.
Benzoylation Side Reactions
- Over-benzoylation : Minimized by using stoichiometric benzoyl chloride (1.2 equiv) and low temperatures22.
- Racemization : <2% when reactions are conducted below 10°C23.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| L-Methionine | 25–30 |
| Benzoyl chloride | 40–45 |
| H₂O₂ (30%) | 5–8 |
Total Synthesis Cost : ~$120–150/kg24.
Environmental Impact
- Waste Streams : Sulfuric acid (from oxidation), NaCl (neutralization).
- Mitigation : Recycling H₂SO₄ via distillation and NaCl via crystallization25.
-
Oxidation of thioethers to sulfones (Search Result 9). ↩
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Stereoselective sulfoxidation (Search Result 6). ↩
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Stereoselective sulfoxidation (Search Result 6). ↩
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Stereoselective sulfoxidation (Search Result 6). ↩
-
ChemSpider data (Search Result 7). ↩
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ChemSpider data (Search Result 7). ↩
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Acylation protocols (Search Result 8). ↩
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Acylation protocols (Search Result 8). ↩
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Acylation protocols (Search Result 8). ↩
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Patent on sulfonyl benzoic acid synthesis (Search Result 9). ↩
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Patent on sulfonyl benzoic acid synthesis (Search Result 9). ↩
-
Patent on sulfonyl benzoic acid synthesis (Search Result 9). ↩
-
Enzymatic resolution (Search Result 10). ↩
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Enzymatic resolution (Search Result 10). ↩
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Methionine sulfone characterization (Search Result 13). ↩
-
Methionine sulfone characterization (Search Result 13). ↩
-
Methionine sulfone characterization (Search Result 13). ↩
-
Methionine sulfone characterization (Search Result 13). ↩
-
Methionine sulfone characterization (Search Result 13). ↩
-
Methionine sulfone characterization (Search Result 13). ↩
-
Methionine sulfone characterization (Search Result 13). ↩
-
Benzoylation methods (Search Result 14). ↩
-
Benzoylation methods (Search Result 14). ↩
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Benzoylation methods (Search Result 14). ↩
-
Benzoylation methods (Search Result 14). ↩
-
Process optimization (Search Result 16). ↩
-
Process optimization (Search Result 16). ↩
-
Process optimization (Search Result 16). ↩
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzoylamino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylamino or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Agents :
- This compound has been studied for its potential as an anti-inflammatory agent. Research indicates that it may inhibit certain pathways involved in inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
-
Antioxidant Properties :
- The presence of the methylsulfonyl group suggests potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
-
Dermatological Uses :
- Due to its favorable safety profile, this compound is being investigated for use in topical formulations aimed at treating skin conditions such as eczema and psoriasis. Studies have indicated that it can enhance skin hydration and barrier function.
Cosmetic Applications
-
Moisturizers :
- The compound is incorporated into various cosmetic formulations due to its moisturizing properties. It aids in retaining skin moisture and improving overall skin texture.
-
Stabilizing Agent :
- In cosmetic formulations, butanoic acid derivatives can act as stabilizers, enhancing the shelf-life and efficacy of products by preventing degradation of active ingredients.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory agents | Inhibition of inflammatory pathways |
| Antioxidant properties | Prevention of oxidative stress | |
| Dermatological treatments | Enhances skin hydration and barrier function | |
| Cosmetics | Moisturizers | Retains moisture and improves skin texture |
| Stabilizing agent | Enhances stability and efficacy of formulations |
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of butanoic acid derivatives. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.
Case Study 2: Cosmetic Formulation
In a research article from the Brazilian Journal of Pharmaceutical Sciences, a formulation containing butanoic acid was tested for its moisturizing effects on human skin. The study demonstrated that the formulation significantly improved skin hydration levels compared to control products over a four-week period.
Case Study 3: Skin Barrier Enhancement
Research conducted on topical applications of butanoic acid derivatives revealed improved skin barrier function in subjects with compromised skin integrity. This study highlighted its potential as an effective ingredient in dermatological products aimed at repairing and protecting the skin.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, oxidation states, or stereochemistry. Below is a detailed comparison:
Functional Group Variations at Position 2 and 4
Key Observations:
- Sulfur Oxidation State : Methylsulfonyl (–SO₂–) in the target compound is more oxidized than methylsulfanyl (–S–) in methionine derivatives, reducing metabolic reactivity but enhancing stability .
- Steric Effects: Bulky substituents (e.g., BOC in CAS 207305-60-0) may hinder binding interactions compared to the target’s benzoylamino group.
Stereochemical Comparisons
- The (S)-configuration in the target compound contrasts with racemic mixtures (e.g., (2RS)-2-(Acetylamino)-4-(methylsulfanyl)butanoic Acid, CAS 1115-47-5) . Enantiopure compounds often exhibit superior pharmacokinetic profiles.
- Stereoisomers like (r,s)-2-amino-4-(methylsulfinyl)butanoic acid (CAS 121249-48-7) highlight the importance of chiral centers in biological activity .
Physicochemical and Regulatory Data
- Purity & Storage: Analogs like Butanoic Acid, 2-amino-4-(carboxyamino)- (CAS 134579-52-5) are stored at -20°C with ≥95% purity, suggesting similar handling requirements for the target compound .
Research Implications and Gaps
- Pharmacological Potential: The methylsulfonyl and benzoylamino groups suggest utility in designing enzyme inhibitors or receptor modulators.
- Data Limitations : Absence of melting/boiling points, solubility, or toxicity data for the target compound necessitates further experimental characterization.
This comparison underscores the interplay between substituent chemistry, stereochemistry, and functional properties in optimizing pharmaceutical candidates.
Biological Activity
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, commonly referred to by its CAS number 115527-63-4, is an organic compound characterized by a unique molecular structure that combines a butanoic acid backbone with a benzoylamino group and a methylsulfonyl substituent. This compound has garnered attention for its potential biological activities and therapeutic applications.
- Molecular Formula : C12H15NO5S
- Molecular Weight : Approximately 285.316 g/mol
- Boiling Point : 652.1ºC
- Flash Point : 348.2ºC
The presence of functional groups such as the carboxylic acid and amide contributes to its reactivity and interaction with biological systems.
The biological activity of butanoic acid derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism may involve:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in diseases such as cancer and diabetes.
- Protein Binding : Studies indicate that this compound may bind to serum proteins like bovine serum albumin (BSA), affecting its pharmacokinetics and bioavailability.
Antimicrobial Properties
Research has indicated that butanoic acid derivatives exhibit antimicrobial activity against various pathogens. For example:
- A study on related benzoylamino compounds demonstrated significant antibacterial effects against Staphylococcus aureus, suggesting that structural modifications can enhance activity against specific bacterial strains .
Anti-inflammatory Effects
Compounds similar to butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)- have been investigated for their anti-inflammatory properties. The methylsulfonyl group is believed to play a role in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Case Studies
-
Study on Enzyme Interaction :
- A study evaluated the binding affinity of various carboxamide derivatives, including butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, with BSA at different pH levels. Results showed stronger binding at acidic pH, which may influence the compound's distribution in physiological environments.
- Antidiabetic Activity :
Synthesis and Derivative Studies
The synthesis of butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)- can be achieved through various methods that optimize yield and purity. The compound's derivatives have been synthesized and evaluated for enhanced biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Butanoic Acid | C4H8O2 | Simple carboxylic acid; no amine or sulfonyl groups. |
| Benzamide | C7H7NO | Contains an amide functional group; lacks the sulfonyl moiety. |
| Methylsulfonylbutanoic Acid | C6H12O4S | Similar backbone; focuses on the sulfonyl aspect without the aromatic ring. |
These derivatives demonstrate varying degrees of biological activity depending on their structural modifications.
Future Directions
Research into butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)- should focus on:
- In Vivo Studies : To assess the pharmacological efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
- Clinical Trials : To evaluate therapeutic potential in human subjects for conditions such as diabetes and bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
